molecular formula C15H19NO B14112934 3-Cyclohex-1-enyl-N,N-dimethylbenzamide

3-Cyclohex-1-enyl-N,N-dimethylbenzamide

Cat. No.: B14112934
M. Wt: 229.32 g/mol
InChI Key: PTNBDANRUISDBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohex-1-enyl-N,N-dimethylbenzamide typically involves the reaction of cyclohex-1-enylamine with N,N-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-1-enyl-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexenone derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The N,N-dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Cyclohex-1-enyl-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohex-1-enyl-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexenyl and N,N-dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the cyclohexenyl group, resulting in different chemical and biological properties.

    Cyclohexenylbenzamide: Lacks the N,N-dimethyl groups, affecting its reactivity and applications.

    N,N-Dimethylcyclohexenylamine: Lacks the benzamide group, leading to different chemical behavior.

Uniqueness

3-Cyclohex-1-enyl-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexenyl and N,N-dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-N,N-dimethylbenzamide

InChI

InChI=1S/C15H19NO/c1-16(2)15(17)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h6-7,9-11H,3-5,8H2,1-2H3

InChI Key

PTNBDANRUISDBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CCCCC2

Origin of Product

United States

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